3-(difluoromethyl)-5-fluorophenol
Description
3-(Difluoromethyl)-5-fluorophenol (CAS: 1214333-96-6) is a fluorinated aromatic compound with the molecular formula C₇H₅F₃O and a molecular weight of 162.11 g/mol . It is a white crystalline solid with a purity of ≥95%, characterized by a phenol core substituted with a difluoromethyl (-CF₂H) group at the 3-position and a fluorine atom at the 5-position. The compound’s structure enhances its polarity and acidity due to the electron-withdrawing effects of fluorine atoms, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .
Properties
CAS No. |
1214333-96-6 |
|---|---|
Molecular Formula |
C7H5F3O |
Molecular Weight |
162.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-5-fluorophenol typically involves the introduction of difluoromethyl and fluorine groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with difluoromethylating agents such as difluoromethyl bromide under basic conditions. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of difluoromethylquinones.
Reduction: Conversion to 3-(methyl)-5-fluorophenol.
Substitution: Formation of 3-(difluoromethyl)-5-fluoroaniline or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that fluorinated compounds often exhibit altered pharmacokinetic properties compared to their non-fluorinated counterparts. The introduction of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, studies have shown that fluorinated phenolic compounds can exhibit increased potency as enzyme inhibitors or receptor modulators .
Case Study : A study on fluorinated vitamin D analogs demonstrated that modifications at the phenolic hydroxyl group significantly influenced their biological activity, suggesting potential applications in treating metabolic bone diseases .
Agrochemicals
Fluorinated compounds are increasingly used in the development of pesticides due to their enhanced efficacy and reduced environmental impact. The incorporation of difluoromethyl groups can improve the selectivity and potency of herbicides and insecticides.
Case Study : Recent developments in fluorine-containing pesticides highlight how modifications like those found in 3-(difluoromethyl)-5-fluorophenol can lead to more effective pest control agents with lower toxicity profiles .
Materials Science
Fluorinated compounds are also utilized in materials science for their unique properties such as thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance material performance in applications ranging from coatings to electronic materials.
Data Tables
| Application Area | Key Properties | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Enhanced binding affinity | Improved therapeutic efficacy |
| Agrochemicals | Increased potency and selectivity | Reduced environmental impact |
| Materials Science | Thermal stability | Enhanced durability and performance |
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the fluorine atom can influence its electronic properties and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Trends
- Fungicidal Activity: this compound derivatives show moderate activity against Fusarium solani but are less potent than urea-based analogs .
- Fluorine Positioning: Meta- and para-fluorine substitutions optimize hydrogen-bonding interactions in target proteins, as seen in clinical candidates like LXE408 (kinetoplastid inhibitor), which shares structural motifs with fluorinated phenols .
Q & A
Q. Yield optimization factors :
- Reaction temperature : Excess heat may decompose sensitive intermediates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves byproducts from the polar hydroxyl group .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- <sup>19</sup>F NMR : Identifies chemical shifts for -CF₂H (~-80 to -90 ppm) and aromatic fluorine (~-110 ppm), confirming substitution patterns .
- X-ray crystallography : Resolves steric effects of the difluoromethyl group and hydrogen-bonding interactions involving the phenolic -OH (e.g., O–H···F contacts) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₇H₅F₃O) with <2 ppm error .
Advanced: How does the difluoromethyl group influence electronic properties and binding interactions with biological targets?
Answer:
The -CF₂H group:
- Modulates lipophilicity (logP ~1.8), enhancing membrane permeability compared to non-fluorinated analogs .
- Alters electrostatic potential : Fluorine's electronegativity increases partial positive charge on the adjacent carbon, favoring interactions with nucleophilic residues (e.g., serine in enzymes) .
- Affects conformation : Steric bulk restricts rotation, stabilizing bioactive conformations. Computational docking (e.g., AutoDock Vina) predicts binding poses with ~2.5 Å RMSD deviation from crystallographic data .
Advanced: What computational modeling approaches are used to predict the reactivity and stability of this compound?
Answer:
- DFT (Density Functional Theory) : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 position for further functionalization) .
- Molecular Dynamics (MD) Simulations : Assess solvation effects in aqueous vs. lipid environments, critical for pharmacokinetic profiling .
- QM/MM (Quantum Mechanics/Molecular Mechanics) : Models enzyme-substrate interactions, such as hydrogen bonding with tyrosine phosphatases .
Data Contradiction: How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
Answer:
- Control experiments : Verify compound purity (>95% by HPLC) to rule out byproduct interference .
- Structural analogs comparison : Use tables differentiating substituent effects (e.g., aminoethyl vs. hydroxymethyl side chains) to isolate activity trends .
- Dose-response curves : Replicate assays under standardized conditions (e.g., IC₅₀ in µM range) to minimize inter-lab variability .
Methodological: What strategies are recommended for assessing the compound’s biological activity in vitro vs. in vivo?
Answer:
- In vitro :
- In vivo :
- Pharmacokinetics : Administer via intraperitoneal injection (10 mg/kg) and quantify plasma half-life using LC-MS/MS .
Stability: How should researchers address hydrolytic instability of the difluoromethyl group in aqueous solutions?
Answer:
- pH control : Buffer solutions (pH 5–6) minimize hydrolysis; avoid strongly basic conditions (>pH 9) .
- Lyophilization : Store as a lyophilized powder at -20°C, reconstituting in anhydrous DMSO for assays .
- Stability testing : Monitor degradation via <sup>19</sup>F NMR over 72 hours at 37°C .
Regioselectivity: What directs regioselective functionalization of this compound in further derivatization?
Answer:
- Electronic effects : The meta-fluorine atom deactivates the ring, directing electrophiles to the para position relative to the -OH group .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block the phenolic -OH, enabling selective alkylation at C-4 .
Isomer Separation: How can chiral HPLC resolve enantiomers of this compound derivatives?
Answer:
- Chiral stationary phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase .
- Detection : Polarimetric detection or CD spectroscopy confirms enantiomeric excess (>99% ee) .
Safety: What protocols mitigate risks during large-scale synthesis of this compound?
Answer:
- Ventilation : Perform reactions in fume hoods due to volatile fluorinated byproducts (e.g., HF gas) .
- Personal protective equipment (PPE) : Use acid-resistant gloves (e.g., neoprene) and face shields .
- Waste disposal : Neutralize acidic waste with calcium carbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
